N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-14(28)25-15-6-5-7-16(10-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYAEKDXHSPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(3-acetamidophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is a derivative of pyrazolo[3,4-d]pyrimidine. It has been found to exhibit promising anticancer activity, suggesting that its primary targets are likely to be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the suppression of key cellular processes such as cell cycle progression and the activation of pro-inflammatory pathways.
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit the activation of NF-κB and IL-6, two key players in inflammation and cancer. Additionally, it induces the activation of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis.
Pharmacokinetics
Its potent in vitro and in vivo anticancer activity suggests that it has favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxicity against cancer cell lines, as evidenced by its ability to inhibit cell cycle progression and induce apoptosis. In addition, it has been shown to have tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model.
Biochemical Analysis
Biochemical Properties
The compound N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been shown to interact with a variety of enzymes and proteins. It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites. This property allows it to interact with multiple oncogenic targets.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been found to exhibit cytotoxicity against tested cancer cell lines. The compound has been shown to inhibit cell cycle progression and induce apoptosis in A549 cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the ATP binding sites of kinases. It mimics the binding interactions of ATP, leading to the inhibition of kinase activity. This results in the suppression of various signaling pathways, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
It has been shown to exhibit long-term cytotoxic effects against cancer cell lines.
Biological Activity
N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N6O3
- Molecular Weight : 402.414 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving appropriate hydrazones and pyrimidine derivatives.
- Acetylation : The introduction of acetamido groups at specific positions on the aromatic rings using acetic anhydride or acetyl chloride.
- Purification : The final product is purified using recrystallization techniques .
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of pyrazole derivatives. In particular, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61 - 85 | 76 - 93 |
| Dexamethasone (Standard) | 76 | 86 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine core is known to inhibit various kinases that play crucial roles in tumor growth and inflammation .
Study 1: Antitumor Activity Assessment
In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Study 2: In Vivo Anti-inflammatory Evaluation
Another significant study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a marked reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold can undergo nucleophilic substitution at position 4 (chloro or other leaving groups). For example:
-
Reaction with amines : Substitution of chlorine with amines yields amino derivatives.
-
Cross-coupling reactions : Suzuki-Miyaura couplings enable aryl group introductions .
| Reaction Type | Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Ethanol, 80°C, 12 h | 6-Arylpyrazolopyrimidine | 60–75% |
Oxidation of the Thioether Linkage
The thioether (–S–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:
-
Oxidation with H₂O₂/CH₃COOH : Forms sulfoxide (–SO–).
-
Oxidation with mCPBA (meta-chloroperbenzoic acid) : Forms sulfone (–SO₂–).
| Oxidizing Agent | Product | Conditions | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2 h | Intermediate for further functionalization | |
| mCPBA | Sulfone | 0°C to RT, 4 h | Enhances electrophilicity for kinase inhibition |
Hydrolysis of the Acetamide Group
The acetamide (–NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) : Forms carboxylic acid (–COOH).
-
Basic hydrolysis (NaOH/EtOH) : Forms carboxylate salt.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | H₂O/EtOH | Carboxylic acid | 85% | |
| 2M NaOH, 60°C | Ethanol | Sodium carboxylate | 78% |
Cyclization Reactions
The pyrazolo[3,4-d]pyrimidine core can participate in cyclization to form fused heterocycles:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formamide, 120°C | Reflux, 12 h | Pyrrolo[2,3-d]pyrimidine | 63% | |
| Acetic anhydride, MW | 150°C, 20 min | Fused triazole-pyrimidine | 70% |
Functionalization via Thiol-Ene Reactions
The thioether group can act as a nucleophile in thiol-ene click chemistry:
| Substrate | Reaction Partner | Conditions | Product | Source |
|---|---|---|---|---|
| Methyl acrylate | DCC, DMAP | RT, 24 h | Thioester conjugate |
Metal-Catalyzed Cross-Couplings
The pyrazolopyrimidine core supports palladium-catalyzed cross-couplings:
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(dba)₂/Xantphos | Aryl bromide | 4-Aminopyrazolopyrimidine | 65% |
Coordination Chemistry
The nitrogen-rich pyrazolopyrimidine core can coordinate with transition metals:
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| CuCl₂ | 1:2 | Antibacterial agents |
Biological Activity-Driven Modifications
-
Phosphorylation : Introduces phosphate groups at the acetamide nitrogen to enhance solubility.
-
Glycosylation : Attaches sugar moieties to improve bioavailability .
| Modification | Reagents | Product | Source |
|---|---|---|---|
| Phosphorylation | POCl₃, pyridine | Phosphoramidate derivative |
Key Insights from Research Findings:
-
Suzuki Coupling is the most efficient method for introducing aryl groups to the pyrazolopyrimidine core .
-
Thioether Oxidation modulates electronic properties, enhancing interactions with biological targets like kinases.
-
Hydrolysis of the Acetamide group generates reactive intermediates for further derivatization.
This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions makes it a valuable scaffold for medicinal chemistry and materials science .
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide
- Structure : Substitution at the phenyl ring with a 4-fluorobenzyl group.
- Key Differences :
- The fluorobenzyl group enhances lipophilicity and metabolic stability compared to the acetamidophenyl group in the target compound.
- Molecular weight: 393.44 g/mol (vs. ~452.9 g/mol for the target compound).
N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Structure : Chlorine substitution at the 3-position of the phenyl ring.
- Key Differences :
- Chlorine increases molecular weight (452.9 g/mol) and may enhance halogen bonding with biological targets.
- Reduced solubility compared to the acetamidophenyl analog due to chlorine’s hydrophobicity.
- Implications: Potentially higher binding affinity to hydrophobic enzyme pockets .
Modifications in the Acetamide Linker
Compound XVI: 2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Structure : Incorporation of a piperazine linker instead of a thioacetamide group.
- Key Differences :
- Piperazine introduces basicity, improving water solubility.
- Molecular weight: 429.5 g/mol (C17H15N7OS3).
- Implications : Enhanced pharmacokinetic properties, such as absorption and distribution, due to improved solubility .
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Structure : Ethylthio-substituted thiadiazole as the terminal group.
- Key Differences :
- Thiadiazole moiety may enhance antiproliferative activity via thiol-mediated redox interactions.
- Molecular weight: 429.5 g/mol (C17H15N7OS3).
- Implications: Potential utility in cancer therapy, similar to oxadiazole-containing analogs in .
EGFR-TK Inhibitors
- Compound 71: 4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile Activity: IC50 values in nanomolar range against MCF-7 and A-549 cancer cells via EGFR-TK inhibition. Comparison: The target compound lacks the carbonitrile group but retains the thioacetamide linker, suggesting possible kinase inhibition through similar mechanisms .
Anticonvulsant Analogs
- Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Activity : Demonstrated in vivo anticonvulsant efficacy in rodent models.
- Comparison : The dimethoxyphenyl group in Epirimil enhances CNS activity, whereas the 3-acetamidophenyl group in the target compound may favor peripheral targets due to reduced blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
